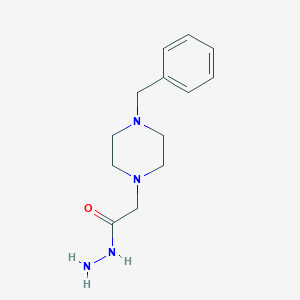

2-(4-Benzylpiperazin-1-yl)acetohydrazide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(4-Benzylpiperazin-1-yl)acetohydrazide and its derivatives often involves condensation reactions, nucleophilic substitutions, and cyclization steps to introduce heterocyclic structures. For example, Al-Omran and El-Khair (2016) reported the synthesis of novel derivatives of substituted 2-(benzothiazol-2’-ylthio)acetohydrazide, showcasing the versatility of acetohydrazide derivatives in heterocyclic compound synthesis (Al-Omran & El-Khair, 2016).

Molecular Structure Analysis

The molecular structure of derivatives of 2-(4-Benzylpiperazin-1-yl)acetohydrazide is characterized by X-ray crystallography, revealing information about bond lengths, angles, and molecular conformations. Zhou and Ma (2012) detailed the crystal structures of benzohydrazone derivatives, providing insights into the stereochemistry and molecular interactions within the crystal lattice (Zhou & Ma, 2012).

Chemical Reactions and Properties

2-(4-Benzylpiperazin-1-yl)acetohydrazide derivatives undergo various chemical reactions, including cyclization, acylation, and nucleophilic aromatic substitution, leading to a wide range of heterocyclic compounds with diverse properties. Berezin et al. (2014) demonstrated a two-step route to benzo- and pyrido-fused 1,2,4-triazinyl radicals, highlighting the reactivity and utility of acetohydrazide derivatives in synthesizing complex heterocyclic systems (Berezin et al., 2014).

Physical Properties Analysis

The physical properties of 2-(4-Benzylpiperazin-1-yl)acetohydrazide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and material science. The detailed analysis of these properties enables the optimization of synthesis routes and the development of compounds with desired physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, of 2-(4-Benzylpiperazin-1-yl)acetohydrazide derivatives, are essential for their application in synthesizing biologically active molecules. Understanding these properties facilitates the design of novel compounds with enhanced activity and selectivity for various biological targets.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity :

- Acetohydrazide derivatives have shown significant activity against melanoma, breast, and pancreatic cancer cells (Šermukšnytė et al., 2022).

- Novel 4-chloro-1,3-benzoxazole derivatives and benzothiazole hydrazide derivatives have also demonstrated promising anticancer activities (Fathima et al., 2022; Osmaniye et al., 2018).

Antimicrobial and Antifungal Activity :

- N-benzylidene-2-(2-methyl-1H-inden-3-yl) acetohydrazide and its derivatives have been identified as promising antimicrobial agents with high yield and general reaction conditions (Kawde et al., 2015).

- Some synthesized triazole-bearing benzimidazole derivatives show in vitro activity against various bacteria and fungi (Ansari et al., 2011).

Antioxidant Properties :

- Novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles have demonstrated promising antioxidant properties, with compounds showing good free radical scavenging capacities (Alp et al., 2015).

Kinase Inhibitor Activities :

- Benzimidazole acetohydrazide derivatives have shown limited kinase inhibitor activities as EGFR inhibitors, indicating potential for targeted therapies (Demirel et al., 2017).

Antilipase and α-Glucosidase Inhibition :

- Some heterocyclic compounds derived from acetohydrazide showed significant lipase and α-glucosidase inhibition, suggesting potential in metabolic disorder treatments (Bekircan et al., 2015).

Eigenschaften

IUPAC Name |

2-(4-benzylpiperazin-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c14-15-13(18)11-17-8-6-16(7-9-17)10-12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPORNZWVEBQIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429500 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazin-1-yl)acetohydrazide | |

CAS RN |

24632-70-0 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

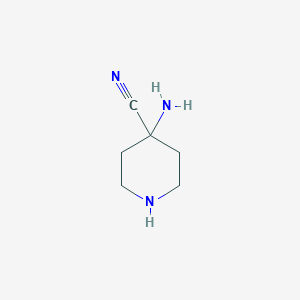

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.